2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the introduction of the 4-methylbenzamido group through an amidation reaction. This can be achieved by reacting the intermediate thiophene compound with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide has shown potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties, making it a potential lead compound for drug development.
Industry: Its unique chemical properties can be exploited in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenylthiophene-2-carboxylate
- Methyl 3-amino-4-phenylthiophene-2-carboxylate
- (4-Phenylthiophen-2-yl)methanol
Uniqueness
2-(4-Methylbenzamido)-5-phenylthiophene-3-carboxamide stands out due to the presence of both the 4-methylbenzamido and phenyl groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-9-14(10-8-12)18(23)21-19-15(17(20)22)11-16(24-19)13-5-3-2-4-6-13/h2-11H,1H3,(H2,20,22)(H,21,23) |
InChI Key |
MSGJFIQTSILJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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